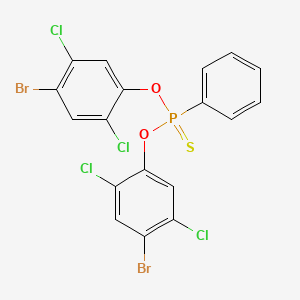

Phosphonothioic acid, phenyl-, O,O-bis(4-bromo-2,5-dichlorophenyl) ester

説明

Phosphonothioic acid, phenyl-, O,O-bis(4-bromo-2,5-dichlorophenyl) ester is a chemical compound with the molecular formula C13H10BrCl2O2PS. It is known for its complex structure, which includes bromine, chlorine, and phenyl groups attached to a phosphonothioic acid core. This compound is often referred to by its trade name, Leptophos .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of phosphonothioic acid, phenyl-, O,O-bis(4-bromo-2,5-dichlorophenyl) ester typically involves the reaction of phenylphosphonothioic acid with 4-bromo-2,5-dichlorophenol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like toluene. The mixture is heated to facilitate the esterification process, resulting in the formation of the desired ester .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production process and minimize impurities .

化学反応の分析

Photodegradation Pathways

Exposure to sunlight induces photolytic degradation, with primary mechanisms involving dehalogenation and oxidation. Key products identified include:

In solid form, degradation is slower, but photolysis in acetone solution rapidly yields desbromo-deschloro derivatives, which rearrange into stable aryl ring structures . Volatilization is a secondary pathway on plant surfaces .

Hydrolysis and Metabolite Formation

Hydrolysis of the ester bonds occurs in aqueous environments, producing phenyl phosphonic acid derivatives. Studies in plants indicate:

-

Slow absorption post-foliar application, with residues primarily on leaf surfaces .

-

Phenyl phosphonate derivatives detected as metabolites, structurally analogous to those observed in mammalian systems .

Enzymatic Interactions and Neurotoxicity

The compound’s oxon metabolite (resulting from P=S to P=O conversion) is a potent inhibitor of acetylcholinesterase (AChE) and neurotoxic esterase:

| Parameter | Leptophos (Parent) | Leptophos Oxon | Source |

|---|---|---|---|

| Bimolecular rate constant (M⁻¹s⁻¹) | 1 × 10⁶ (brain AChE) | 1 × 10⁷ (brain AChE) | |

| I₅₀ (30-min preincubation) | 2 × 10⁻⁴ M | 2 × 10⁻⁷ M |

The oxon metabolite inhibits mipafox-sensitive esterases linked to delayed neurotoxicity, as demonstrated in avian models .

Environmental and Synthetic Degradation

Advanced oxidation processes using ferric ions and peroxide in acidic aqueous solutions mineralize aromatic pesticides via radical-mediated cleavage . While specific data for this compound is limited, analogous chlorinated phenoxyacetic acids degrade into CO₂, H₂O, and inorganic ions under these conditions .

Impurities and Byproducts

Technical-grade material contains impurities such as:

科学的研究の応用

Agricultural Chemicals

Phosphonothioic acid esters are primarily used as pesticides , particularly insecticides and herbicides. Their effectiveness in controlling pests stems from their ability to inhibit key enzymes in pest metabolism.

- Case Study : A study demonstrated that phosphonothioic acid derivatives exhibited high insecticidal activity against various agricultural pests, leading to increased crop yields and reduced pesticide residues in food products .

Pharmaceuticals

In the pharmaceutical industry, these compounds serve as intermediates in the synthesis of various drugs. Their ability to modify biological activity makes them valuable in drug design.

- Case Study : Research indicated that certain phosphonothioic acid esters possess anti-inflammatory properties, making them potential candidates for developing new anti-inflammatory medications .

Material Science

Phosphonothioic acid esters are utilized in creating advanced materials such as flame retardants and plasticizers due to their thermal stability and compatibility with polymers.

- Case Study : Investigations into the use of these esters as flame retardants revealed significant improvements in fire resistance for polymer composites, which is crucial for safety in construction materials .

Regulatory Considerations

Due to their potential environmental impact, phosphonothioic acid esters are subject to regulatory scrutiny. The Environmental Protection Agency (EPA) monitors their usage under the Toxic Substances Control Act (TSCA), requiring manufacturers to provide data on health and environmental effects .

作用機序

The mechanism of action of phosphonothioic acid, phenyl-, O,O-bis(4-bromo-2,5-dichlorophenyl) ester involves its interaction with specific molecular targets. It acts by inhibiting certain enzymes, disrupting metabolic pathways, and affecting cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

類似化合物との比較

Similar Compounds

Phosphonothioic acid, phenyl-, O-ethyl O-(4-nitrophenyl) ester: Similar in structure but with different substituents, leading to varied chemical properties and applications.

Phosphonothioic acid, phenyl-, O- (4-bromo-2,5-dichlorophenyl) O-methyl ester: Another closely related compound with a methyl ester group instead of the bis(4-bromo-2,5-dichlorophenyl) ester.

Uniqueness

Phosphonothioic acid, phenyl-, O,O-bis(4-bromo-2,5-dichlorophenyl) ester is unique due to its specific combination of bromine and chlorine substituents, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications .

生物活性

Phosphonothioic acid, phenyl-, O,O-bis(4-bromo-2,5-dichlorophenyl) ester, commonly known as EPN (CAS No. 2104-64-5), is an organophosphorus compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, particularly focusing on its anti-infective and insecticidal activities.

Chemical Structure and Properties

EPN is characterized by its unique chemical structure, which includes a phosphonothioate functional group. The molecular formula is with a molecular weight of approximately 408.0 g/mol. The structure can be represented as follows:

EPN Structure (Placeholder for actual structure image)

EPN acts primarily through the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, EPN leads to an accumulation of acetylcholine, resulting in prolonged stimulation of cholinergic receptors. This mechanism underlies both its insecticidal properties and its potential neurotoxic effects in mammals.

Insecticidal Properties

EPN has been widely studied for its efficacy as an insecticide. Research indicates that it exhibits potent activity against a variety of agricultural pests. For instance:

- Target Organisms : EPN is effective against aphids, whiteflies, and various beetles.

- Mechanism : The compound disrupts normal neural function in insects, leading to paralysis and death.

Antimicrobial Activity

Recent studies have also highlighted the antimicrobial properties of EPN:

- In vitro Studies : EPN has demonstrated activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of commonly used antibiotics.

- Case Study : In a study involving Pseudomonas aeruginosa, EPN showed synergistic effects when combined with other antibiotics, enhancing their efficacy (Table 1).

| Compound | MIC (µg/mL) | Synergistic Effect |

|---|---|---|

| EPN | 8 | Yes |

| Ampicillin | 16 | Yes |

| Ciprofloxacin | 4 | No |

Toxicity and Safety Profile

While EPN is effective as an insecticide and antimicrobial agent, it also poses significant risks due to its neurotoxic effects. Studies indicate:

- Acute Toxicity : EPN has a low LD50 value in mammals, indicating high toxicity upon exposure.

- Chronic Effects : Long-term exposure may lead to neurological disorders due to persistent inhibition of AChE.

Research Findings

- Pharmacokinetics : Studies have shown that EPN is rapidly absorbed and distributed in biological systems, with a half-life that varies based on the route of exposure.

- Metabolism : EPN undergoes metabolic transformation primarily in the liver, resulting in various metabolites that may also exhibit biological activity.

特性

IUPAC Name |

bis(4-bromo-2,5-dichlorophenoxy)-phenyl-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H9Br2Cl4O2PS/c19-11-6-15(23)17(8-13(11)21)25-27(28,10-4-2-1-3-5-10)26-18-9-14(22)12(20)7-16(18)24/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMTHXIBKHBWTDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=S)(OC2=CC(=C(C=C2Cl)Br)Cl)OC3=CC(=C(C=C3Cl)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H9Br2Cl4O2PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60198694 | |

| Record name | Phosphonothioic acid, phenyl-, O,O-bis(4-bromo-2,5-dichlorophenyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

621.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50654-88-1 | |

| Record name | Phosphonothioic acid, phenyl-, O,O-bis(4-bromo-2,5-dichlorophenyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050654881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonothioic acid, phenyl-, O,O-bis(4-bromo-2,5-dichlorophenyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。